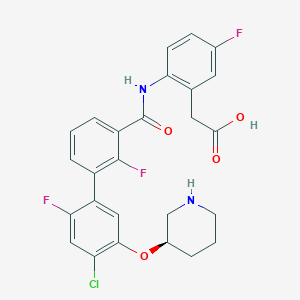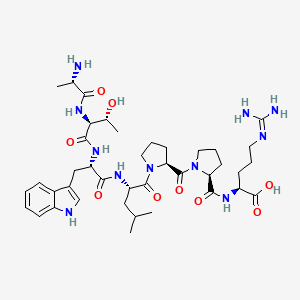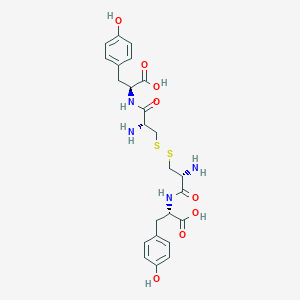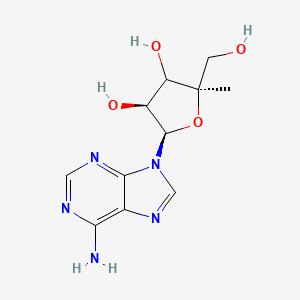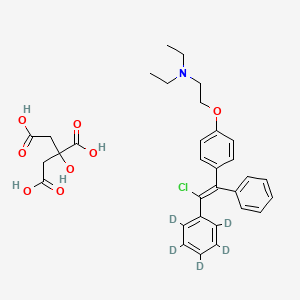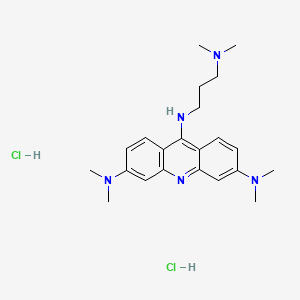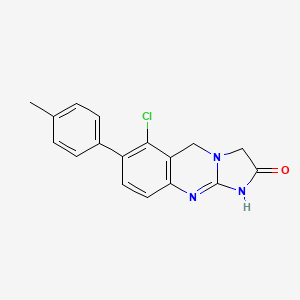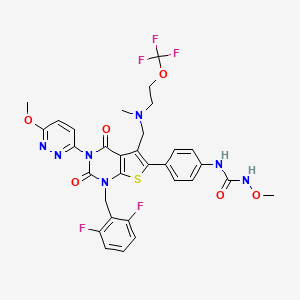
GnRH-R antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GnRH-R antagonist 1 involves multiple steps, including the optimization of substituents on the core structureCommon reagents used in these reactions include organometallic reagents, halogenating agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
GnRH-R antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the core scaffold, which are then further modified to enhance the pharmacological properties of the compound .
Wissenschaftliche Forschungsanwendungen
GnRH-R antagonist 1 has a wide range of scientific research applications, including:
Wirkmechanismus
GnRH-R antagonist 1 exerts its effects by competitively binding to the GnRH receptor, thereby blocking the action of endogenous GnRH. This inhibition prevents the release of gonadotropic hormones, such as luteinizing hormone and follicle-stimulating hormone, from the pituitary gland. The molecular targets involved include the GnRH receptor and associated signaling pathways, such as the Gq protein pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to GnRH-R antagonist 1 include:
Cetrorelix: A peptide-based GnRH antagonist used in assisted reproduction.
Elagolix: A non-peptide GnRH antagonist used in the treatment of endometriosis.
Relugolix: Another non-peptide GnRH antagonist used in the treatment of prostate cancer.
Uniqueness
This compound is unique due to its high binding affinity and potent in vitro antagonistic activity. It is also orally bioavailable and membrane-permeable, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C31H28F5N7O6S |
|---|---|
Molekulargewicht |
721.7 g/mol |
IUPAC-Name |
1-[4-[1-[(2,6-difluorophenyl)methyl]-3-(6-methoxypyridazin-3-yl)-5-[[methyl-[2-(trifluoromethoxy)ethyl]amino]methyl]-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea |
InChI |
InChI=1S/C31H28F5N7O6S/c1-41(13-14-49-31(34,35)36)15-20-25-27(44)43(23-11-12-24(47-2)39-38-23)30(46)42(16-19-21(32)5-4-6-22(19)33)28(25)50-26(20)17-7-9-18(10-8-17)37-29(45)40-48-3/h4-12H,13-16H2,1-3H3,(H2,37,40,45) |
InChI-Schlüssel |
DHHVWOROTLFBDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC(F)(F)F)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


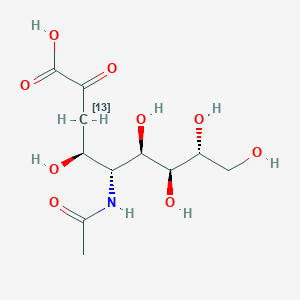
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
